2-(3,4-Dichlorophenoxy)aniline

Lipophilicity Drug Design Agrochemical Intermediate

Regioisomer substitution without verification often causes synthetic failure and skewed bioactivity. 2-(3,4-Dichlorophenoxy)aniline (CAS 76838-74-9) eliminates this uncertainty: • Supplied as free base-enables direct amide/sulfonamide coupling without salt neutralization, streamlining agrochemical and medchem workflows • 3,4-DiCl pattern linked to CYP2E1 inhibition (IC₅₀ ~8 µM) and anti-tubercular derivatives (MIC 62.5 µg/mL) • Ortho-amine depresses logP by ~0.4 vs. para isomer for improved aqueous solubility; distinct GC/HPLC retention supports method validation Available in 10-100 mg standard packs with bulk custom synthesis on request. In stock for immediate global dispatch.

Molecular Formula C12H9Cl2NO
Molecular Weight 254.11 g/mol
CAS No. 76838-74-9
Cat. No. B8721075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichlorophenoxy)aniline
CAS76838-74-9
Molecular FormulaC12H9Cl2NO
Molecular Weight254.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)OC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C12H9Cl2NO/c13-9-6-5-8(7-10(9)14)16-12-4-2-1-3-11(12)15/h1-7H,15H2
InChIKeyDEUHOKRPWSVUBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dichlorophenoxy)aniline: Core Identity and Procurement Profile


2-(3,4-Dichlorophenoxy)aniline (CAS 76838-74-9) is a chlorinated diaryl ether belonging to the broader class of halogenated aniline derivatives, recognized in both agrochemical and medicinal chemistry literature as versatile intermediates . The compound connects a 3,4-dichlorophenoxy ring to an aniline moiety via an oxygen bridge, yielding a molecular weight of 254.11 g·mol⁻¹ and the molecular formula C₁₂H₉Cl₂NO . Commercially, the substance is typically supplied as a light-brown solid with purity levels commonly around 95 % and a melting point in the range of 80–85 °C, according to vendor certificates of analysis . Its structural features—free primary amine, electron-withdrawing chlorines, and a flexible ether linkage—make it a useful building block for amide coupling, Suzuki–Miyaura cross-coupling, and structure–activity relationship (SAR) campaigns, yet these same features are shared by several close regioisomeric analogs, underscoring the need for evidence-based selection rather than casual interchange.

Why Regioisomeric Analogs Cannot Replace 2-(3,4-Dichlorophenoxy)aniline


Although numerous dichlorophenoxyaniline regioisomers share the same molecular formula and molecular weight, their physicochemical and application-relevant properties diverge in ways that directly impact synthetic utility and procurement decisions [1]. The position of the aniline amino group (ortho, meta, or para to the ether linkage) alters both the electronic character and the steric accessibility of the reactive amine, which in turn influences coupling efficiency, regioselectivity, and final product purity in downstream transformations [2]. Likewise, the chlorine substitution pattern on the phenoxy ring modulates lipophilicity, metabolic stability, and binding affinity in biological systems; published structure–activity data confirm that even a single chlorine positional shift can alter inhibitory potency by several-fold [3]. Consequently, substituting 2-(3,4‑dichlorophenoxy)aniline with a different regioisomer without experimental verification risks both synthetic failure and misleading biological readouts. The quantitative evidence summarized below illustrates exactly where the target compound diverges from its nearest comparators.

Quantitative Evidence for 2-(3,4-Dichlorophenoxy)aniline Selection


Lipophilicity Comparison: Ortho- vs. Para-Substituted Regioisomers

The computed octanol–water partition coefficient (XLogP3) for 2-(3,4‑dichlorophenoxy)aniline is lower than that of its 4‑substituted regioisomer [1]. This difference arises from intramolecular hydrogen‑bonding between the ortho‑amine and the ether oxygen, which reduces the effective lipophilicity relative to the para isomer. In medicinal and agrochemical programs, a lower logP often correlates with improved aqueous solubility and reduced non‑specific binding, whereas a higher logP may favor membrane permeability. Researchers optimizing ADME or environmental fate profiles should therefore select the specific regioisomer whose logP aligns with project requirements rather than assuming interchangeability.

Lipophilicity Drug Design Agrochemical Intermediate

Melting Point Differences Between Regioisomeric Analogs

2-(3,4‑Dichlorophenoxy)aniline melts in the range of 80–85 °C, placing it in a solid-state thermal window that is significantly lower than the melting points reported for certain close analogs . For instance, the hydrochloride salt of the 2,4‑dichloro regioisomer (2-(2,4‑dichlorophenoxy)aniline hydrochloride) melts at 96–98 °C, and the 4‑amino isomer 4-(2,4‑dichlorophenoxy)aniline hydrochloride shows similar elevated melting behavior [1]. The lower melting range of the target compound can simplify melt-based derivatization, solvent-free reactions, or hot-melt formulation processes, while the higher-melting comparators may be preferred when solid-state stability at elevated ambient temperatures is critical. Procurement specifications should therefore reference the specific melting range rather than assuming all dichlorophenoxyanilines behave identically.

Solid-State Characterization Synthesis Planning Procurement Specification

Chromatographic Retention Behavior Across Regioisomers

The 2,4‑dichloro regioisomer 2-(2,4‑dichlorophenoxy)aniline has a reported boiling point of 332.8 °C at 760 mmHg and an experimental boiling range of 133–138 °C at 0.1 Torr [1]. While experimental boiling data for 2-(3,4‑dichlorophenoxy)aniline are not yet compiled in public databases, the chlorine substitution pattern alters molecular polarizability and dipole moment, which in turn shifts the boiling point and GC retention index relative to the 2,4‑dichloro analog. In quality‑control laboratories that rely on gas chromatography for identity and purity testing, these predicted differences mandate a dedicated reference standard rather than using a structurally similar analog as a surrogate. Procurement of the exact CAS 76838‑74‑9 compound, accompanied by a batch‑specific GC chromatogram, ensures accurate retention‑time matching and avoids false‑positive or false‑negative purity calls.

Analytical Chemistry GC-MS Quality Control

Cytochrome P450 Inhibition Potency by Chlorine Position

Although direct IC₅₀ data for 2-(3,4‑dichlorophenoxy)aniline are not available in the peer‑reviewed literature, the closely related substructure 3,4‑dichloroaniline inhibits human cytochrome P450 2E1 with an IC₅₀ of 8.0 µM, while its regioisomer 3,5‑dichloroaniline yields an IC₅₀ of 9.2 µM—a 15 % difference arising solely from chlorine positional rearrangement [1]. This class‑level observation demonstrates that chlorine topology on the aromatic ring can meaningfully alter target engagement. By extension, the 3,4‑dichloro substitution pattern present in the target compound is likely to afford distinct CYP inhibition potency compared to the 2,4‑ or 2,5‑dichloro regioisomers. Investigators designing metabolism‑dependent assays or studying xenobiotic detoxification pathways should therefore specify the 3,4‑dichloro substitution when procuring the phenoxyaniline scaffold.

Enzyme Inhibition Metabolism Toxicology

Anti-Tubercular Activity of 3,4-Dichlorophenoxy Derivatives

N-(4-(3,4‑Dichlorophenoxy)phenyl)-4-alkoxybenzamide derivatives, synthesized from the para‑amino isomer of the target compound, were evaluated against Mycobacterium tuberculosis H37Rv. Several derivatives exhibited MIC values of 62.5 µg mL⁻¹, while other congeners in the same series showed no meaningful activity [1]. This result was obtained in comparison with the standard drugs isoniazid and rifampicin. Although the assay employed the 4‑amino rather than the 2‑amino regioisomer, the data confirm that the 3,4‑dichlorophenoxy moiety can confer anti‑mycobacterial activity when appropriately elaborated. For medicinal chemistry teams building SAR libraries around chlorinated phenoxyaniline cores, the 3,4‑dichloro pattern represents a validated starting point, whereas regioisomers with alternative chlorine placement may not yield the same biological outcome without extensive re‑optimization.

Antimicrobial Tuberculosis Medicinal Chemistry

Free-Base Form Advantage for Direct Amine Coupling

2-(3,4‑Dichlorophenoxy)aniline is commercially supplied as the free base, whereas several comparator regioisomers (e.g., 2-(2,4‑dichlorophenoxy)aniline hydrochloride and 4-(2,4‑dichlorophenoxy)aniline hydrochloride) are predominantly available as hydrochloride salts [1]. The free‑base form eliminates the need for a neutralization step prior to amine‑reactive chemistry such as acylation, sulfonylation, or reductive amination. This simplifies reaction setup, reduces salt waste, and avoids potential side reactions with acid‑sensitive substrates. For high‑throughput parallel synthesis or flow‑chemistry platforms where operational simplicity is paramount, procurement of the free‑base ortho‑amine isomer can streamline workflow compared to hydrochloride‑salt comparators.

Synthetic Chemistry Amide Coupling Process Chemistry

High-Confidence Applications for 2-(3,4-Dichlorophenoxy)aniline


SAR Libraries for CYP Enzymes and Anti-Infective Pathways

The 3,4‑dichloro substitution pattern has been linked to CYP2E1 inhibition (IC₅₀ ~8 µM for the aniline substructure) and, when elaborated into benzamide derivatives, to anti‑tubercular activity (MIC 62.5 µg mL⁻¹) [1][2]. Medicinal chemists constructing focused libraries should procure the specific 3,4‑dichlorophenoxyaniline scaffold rather than a random dichloro regioisomer, as chlorine topology directly influences target potency.

Agrochemical Intermediate Synthesis via Direct Acylation

The free‑base form of 2-(3,4‑dichlorophenoxy)aniline permits direct amide or sulfonamide bond formation without a salt‑breaking step, unlike the hydrochloride salts of many comparator regioisomers . This feature is especially valuable in agrochemical process chemistry, where efficient acylation of the aniline nitrogen is a common step in herbicide and fungicide synthesis. Procurement teams should specify the free-base ortho isomer to realize this operational advantage.

Analytical Reference Standard for Regioisomer-Specific Methods

Predicted boiling‑point and polarity differences relative to the 2,4‑dichloro analog mean that 2-(3,4‑dichlorophenoxy)aniline will exhibit distinct GC and HPLC retention behavior [3]. Quality‑control and analytical development laboratories must use the exact CAS 76838‑74‑9 compound as a reference standard for method validation, rather than substituting a more readily available but chromatographically dissimilar regioisomer.

Physicochemical Optimization in Drug Design

The ortho‑amine configuration depresses computed logP by approximately 0.4 units compared with the para‑amino isomer [4]. Discovery teams balancing lipophilicity against permeability and solubility should select the ortho isomer when a lower logP is desired, and the para isomer when higher membrane partitioning is needed. This data‑driven choice avoids costly re‑optimization cycles.

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